2-Methylpyrimidine vs. Quinoxaline Terminal Group: Lipophilicity (XLogP3) Head-to-Head
The target compound, bearing a 2-methylpyrimidine terminal group, has a computed XLogP3 of 3.6, which is 0.6 log units lower than the closest structural analog 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (XLogP3 = 4.2) [1][2]. This difference corresponds to a 4-fold lower octanol–water partition coefficient and predicts meaningfully lower membrane retention and non-specific protein binding in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6; MW = 339.4 g/mol |
| Comparator Or Baseline | 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097912-65-5): XLogP3 = 4.2; MW = 375.4 g/mol |
| Quantified Difference | ΔXLogP3 = −0.6 (target less lipophilic); ΔMW = −36 g/mol (target 9.6% lighter) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); both compounds have zero H-bond donors and 5 H-bond acceptors [1][2]. |
Why This Matters
The lower lipophilicity and smaller size of the target compound translate into a superior drug-likeness profile under Lipinski's rules, making it a preferred choice for lead-optimization campaigns where lower logP and molecular weight are correlated with improved absorption and reduced off-target binding.
- [1] PubChem. (2021). 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CID 126852350). National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem. (2021). 2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CID 126850645). National Center for Biotechnology Information. Retrieved May 2026. View Source
